molecular formula C16H13N3O3 B14575232 4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid CAS No. 61100-71-8

4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid

Cat. No.: B14575232
CAS No.: 61100-71-8
M. Wt: 295.29 g/mol
InChI Key: ACXQJOQHMMVTQA-UHFFFAOYSA-N
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Description

4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a benzoic acid moiety substituted with a methyl group and a hydrazinyl linkage to an oxo-indole structure, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid typically involves the condensation of 4-methylbenzoic acid hydrazide with 2-oxo-2H-indole-3-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N′-(2-oxo-2H-indol-3-yl)benzohydrazide
  • 4-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

Uniqueness

4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid is unique due to its specific substitution pattern and the presence of both benzoic acid and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61100-71-8

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

3-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-methylbenzoic acid

InChI

InChI=1S/C16H13N3O3/c1-9-6-7-10(16(21)22)8-13(9)18-19-14-11-4-2-3-5-12(11)17-15(14)20/h2-8,17,20H,1H3,(H,21,22)

InChI Key

ACXQJOQHMMVTQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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